molecular formula C22H30Cl2N4O6 B605912 Banoxantrone dihydrochloride CAS No. 252979-56-9

Banoxantrone dihydrochloride

Cat. No. B605912
M. Wt: 517.404
InChI Key: SBWCPHUXRZRTDP-UHFFFAOYSA-N
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Description

Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive AQ4 precursor and a Topoisomerase II inhibitor . It is a hypoxia-activated prodrug of the topoisomerase II inhibitor AQ4 . It enhances the anti-tumor effect caused by radiation .


Synthesis Analysis

Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis . It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .


Molecular Structure Analysis

Banoxantrone has a molecular weight of 444.488 and a chemical formula of C22H28N4O6 . It is a small molecule and is synthetic in nature .


Chemical Reactions Analysis

Banoxantrone dihydrochloride is a novel bioreductive agent that can be reduced to a stable, DNA-affinic compound AQ4, which is a potent topoisomerase II inhibitor . It is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells .


Physical And Chemical Properties Analysis

Banoxantrone has a molecular weight of 444.48 and a chemical formula of C22H28N4O6 . It is soluble in water to 25 mM and is available in solid form .

Scientific Research Applications

Prodrug Activation and Chemoradiation Enhancement

Banoxantrone dihydrochloride (AQ4N) is a prodrug that transforms into a cytotoxic DNA-binding agent (AQ4) under hypoxic conditions. This characteristic allows AQ4N to target both oxygenated and hypoxic regions of tumors, potentially enhancing the effectiveness of conventional chemoradiation therapy. A study demonstrated that a single dose of AQ4N significantly enhanced the response of bladder and lung tumor xenografts to cisplatin and radiation therapy, indicating its potential in chemoradiotherapy enhancement (Williams et al., 2006).

Hypoxia-Targeted Cytotoxicity

AQ4N's activation under hypoxic conditions, often observed in solid tumors, allows it to intercalate into and crosslink DNA, inhibiting DNA replication and repair in tumor cells. This hypoxia-targeted cytotoxicity makes AQ4N effective against both oxygenic and hypoxic regions of tumors, providing a unique approach to cancer treatment (Definitions, 2020).

Enhancement with Radiation Therapy

Research has shown that AQ4N can selectively kill hypoxic tumor cells via an inducible nitric oxide synthase (iNOS)-dependent mechanism. This selectivity is enhanced when combined with radiation therapy, leading to greater cell killing without increasing cytotoxicity to well-oxygenated tissues. This suggests a potential clinical therapeutic strategy for targeting hypoxic tumors with high levels of iNOS in combination with AQ4N and radiotherapy (Mehibel et al., 2016).

Analytical Method Development

Recent advancements include the development of a fluorescence method for AQ4N detection. This method, based on the modulation of photoinduced electron transfer (PET) behavior of gold nanoclusters, allows for the reliable determination of AQ4N concentration in mouse plasma samples. This is crucial for evaluating the therapeutic efficacy and side effects of AQ4N in clinical applications (Huang et al., 2022).

Tumor Blood Flow Modulation Impact

Investigations into the hypoxia-dependent cytotoxicity of AQ4N have shown its varying effectiveness across different cancer cell lines. The study indicated that the capacity to bioactivate AQ4N is not dependent on DT-diaphorase and is not widespread in cultured cancer cell lines. Additionally, modulating tumor blood flow to increase hypoxia did not consistently enhance AQ4N-dependent antitumor activity, highlighting the complexity of its activation mechanism in vivo (Manley & Waxman, 2013).

Starvation Therapy and Hypoxia-Activated Therapy

Innovative strategies combining starvation therapy and hypoxia-activated therapy using liposomal nanocarriers to deliver enzymes and prodrugs, including AQ4N, have shown promising results in cancer treatment. This approach, which exhausts glucose and oxygen within the tumor and harnesses RT-induced hypoxia, offers a novel method for effective cancer treatment (Zhang et al., 2018).

Future Directions

A recent study demonstrated an effective cancer chemo-radiotherapy strategy based on choline phosphate liposomal nanomedicines, which inhibit the intrinsic radioresistance of RT and concomitantly harness the RT-induced hypoxia to produce additional toxicity to overcome post-RT radioresistance . In this strategy, a radiotherapy sensitizer, vorinostat, and a hypoxia-activated banoxantrone dihydrochloride (AQ4N) were simultaneously delivered to a tumor . This chemo-radiotherapy combination showed excellent tumor treatment efficacy and is promising for future clinical translation .

properties

IUPAC Name

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCPHUXRZRTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Banoxantrone dihydrochloride

CAS RN

252979-56-9
Record name Banoxantrone dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BANOXANTRONE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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